molecular formula C12H11F2NO2 B2784688 2,2-difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid CAS No. 1889024-64-9

2,2-difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B2784688
CAS No.: 1889024-64-9
M. Wt: 239.222
InChI Key: NRKNZSABTJKKAG-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2,2-difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and difluoroacetic acid.

    Reaction Conditions: The reaction involves the introduction of the difluoroacetic acid moiety to the 2-methylindole core. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and esterification.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

2,2-Difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the difluoro group can be replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,2-Difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.

    2-Methylindole: A simpler indole derivative that serves as a starting material for the synthesis of more complex compounds.

    3-(2-Methyl-1H-indol-3-yl)propanoic acid: A structurally similar compound without the difluoro substitution, which may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its difluoro substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2,2-Difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H11F2NO2
Molecular Weight239.22 g/mol
CAS Number1889024-64-9

The biological activity of this compound is attributed to its ability to interact with specific biological targets. It may modulate enzyme activity and receptor signaling pathways, although the exact mechanisms remain under investigation. The difluoro substitution is believed to enhance its reactivity and interaction with biological molecules compared to similar compounds without this modification .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive bacteria. In particular, it demonstrated a minimum inhibitory concentration (MIC) of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis . Its mechanism involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.
  • Antifungal Activity : Studies have reported antifungal effects with MIC values ranging from 106.91 to 208.59 μM against Candida species, surpassing the efficacy of traditional antifungal agents like fluconazole .

Antiviral Properties

The antiviral potential of this compound is being explored, particularly in the context of viral infections that exhibit resistance to standard treatments. Preliminary studies suggest that it may interfere with viral replication processes, although detailed mechanisms require further elucidation.

Anticancer Activity

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cell Line Studies : The compound has shown promising results in inhibiting the growth of several cancer cell lines in vitro. For instance, it has been tested against breast cancer cells with notable cytotoxicity observed at specific concentrations .
  • Mechanisms : The anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study assessed its effects on biofilm formation by MRSA (Methicillin-resistant Staphylococcus aureus). The compound inhibited biofilm formation at concentrations significantly lower than those required for planktonic growth inhibition, indicating its potential as a treatment for chronic infections associated with biofilms .
  • Anticancer Research : Another investigation into its anticancer properties revealed that treatment with this compound led to a reduction in tumor size in animal models bearing human cancer xenografts. The study concluded that it could serve as a lead compound for developing new anticancer therapies .

Properties

IUPAC Name

2,2-difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO2/c1-7-9(6-12(13,14)11(16)17)8-4-2-3-5-10(8)15-7/h2-5,15H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKNZSABTJKKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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